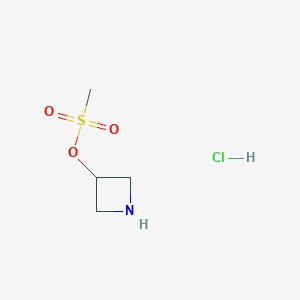

3-Methanesulfonatoazetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azetidin-3-yl methanesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c1-9(6,7)8-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBMYLQOZSOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474999 | |

| Record name | 3-Methanesulfonatoazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-89-8 | |

| Record name | 3-Azetidinol, 3-methanesulfonate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methanesulfonatoazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methanesulfonatoazetidine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methanesulfonatoazetidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" motif.[1] Its inherent ring strain, sp³-rich three-dimensional character, and conformational rigidity provide a unique combination of properties that enhance metabolic stability, aqueous solubility, and receptor selectivity when incorporated into drug candidates.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[2] This guide provides an in-depth technical examination of this compound, a key building block that leverages the unique properties of the azetidine core and the reactivity of a sulfonate ester to enable the synthesis of diverse and complex molecules.

Core Chemical and Physical Properties

This compound is a versatile synthetic intermediate. Its utility is a direct consequence of its distinct structural features: a strained azetidine ring, an excellent mesylate leaving group, and a hydrochloride salt form that enhances stability and handling.

Molecular Structure and Key Features

The structure of this compound is characterized by a central four-membered azetidine ring. The nitrogen atom is protonated and associated with a chloride ion, forming the hydrochloride salt. At the 3-position of the ring, a methanesulfonate (mesylate) group is attached via an ester linkage.

Caption: Structure of this compound.

The key features influencing its chemical behavior are:

-

Azetidine Ring Strain: The four-membered ring possesses significant angle strain, which drives its reactivity in ring-opening reactions under certain conditions.[3] However, the azetidine ring is notably more stable than its three-membered aziridine counterpart, allowing for easier handling.[3]

-

Mesylate as an Excellent Leaving Group: The methanesulfonate group is a superior leaving group due to the ability of the sulfonate moiety to stabilize the resulting negative charge through resonance.[4] This makes the carbon atom at the 3-position highly susceptible to nucleophilic attack.

-

Hydrochlide Salt Form: As a hydrochloride salt, the compound is typically a stable, crystalline solid with improved handling characteristics and enhanced solubility in polar solvents compared to its free base form.[5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 36476-89-8 | [6] |

| Molecular Formula | C₄H₁₀ClNO₃S | [6] |

| Formula Weight | 187.65 g/mol | [6] |

| Appearance | White to off-white solid (inferred) | |

| Melting Point | 104-106 °C | [6] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [5][7] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Hydrochloride salts are generally more stable than the corresponding free bases. | [8] |

Synthesis and Reactivity

Synthetic Pathway Overview

This compound is typically synthesized from a precursor, 3-hydroxyazetidine, which can be prepared through various routes. A common strategy involves the cyclization of an appropriate precursor, followed by mesylation of the hydroxyl group.

Caption: Generalized synthetic workflow for this compound.

While specific patented syntheses for the title compound are not detailed in the provided results, the synthesis of the precursor, 3-hydroxyazetidine hydrochloride, often starts from epichlorohydrin and an amine like tert-butylamine or benzylamine.[9][10] The subsequent step involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a non-nucleophilic base to form the mesylate ester. Finally, treatment with hydrochloric acid serves to both remove any acid-labile protecting groups on the nitrogen and to form the hydrochloride salt.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound in organic synthesis lies in its role as an electrophile in Sₙ2 reactions. The carbon atom at the 3-position is activated by the excellent leaving group ability of the mesylate.[11]

Mechanism of Sₙ2 Displacement:

-

Nucleophilic Attack: A wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) can attack the electrophilic C-3 carbon.

-

Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile is forming a bond to the carbon, and the carbon-oxygen bond of the mesylate is breaking.[12]

-

Inversion of Stereochemistry: As is characteristic of Sₙ2 reactions, the attack occurs from the backside relative to the leaving group, resulting in an inversion of configuration at the C-3 position if it is a stereocenter.

-

Product Formation: The nucleophile is now attached to the azetidine ring, and the mesylate anion is released.

This reactivity allows for the facile introduction of a diverse array of functional groups at the 3-position of the azetidine ring, making it a valuable scaffold for building libraries of compounds in drug discovery programs.[13]

Applications in Drug Development

The azetidine motif is increasingly sought after in drug design for its ability to improve physicochemical properties.[2] this compound serves as a critical starting material for accessing 3-substituted azetidine derivatives.

Key Advantages in Medicinal Chemistry:

-

Vector for SAR Studies: The predictable Sₙ2 reactivity allows medicinal chemists to systematically explore the structure-activity relationship (SAR) at the 3-position of the azetidine ring. By introducing various substituents, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[13]

-

Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other common rings like piperidine or morpholine, offering a novel chemical space with potentially improved properties such as reduced lipophilicity and enhanced solubility.[13]

-

Access to Novel Chemical Space: The ability to easily functionalize the azetidine core opens doors to novel molecular designs that would be difficult to access through other synthetic routes.[14]

Experimental Protocols and Handling

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile. Note: This is a representative protocol and must be adapted and optimized for specific substrates and scales.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride and the liberated methanesulfonic acid.

-

Nucleophile Addition: The amine nucleophile (1.1 eq) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a temperature ranging from ambient to elevated (e.g., 25-80 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted azetidine.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][16] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its value is derived from the combination of the pharmacokinetically favorable azetidine scaffold and the highly reactive mesylate group. This combination provides a robust and versatile platform for the synthesis of 3-substituted azetidines, enabling the exploration of vast chemical space and the optimization of lead compounds. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage this powerful synthetic intermediate.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.

- Structures of some azetidine‐based drugs. (n.d.). ResearchGate.

- Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Inqui-Lab.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Activation of Alcohols to Nucleophilic Substitution. (n.d.). NTU > IRep.

- How do mesylates and tosylates both protect and act as leaving groups. (2022). Reddit.

- 9.4: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts.

- Organic Chemistry 1 Chapter 6. SN2 Reactions. (n.d.). Wipf Group.

- This compound. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2025). TCI Chemicals.

- SAFETY DATA SHEET. (2012). Fisher Scientific.

- Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Azetidine - Safety Data Sheet. (2025). ChemicalBook.

- 3-aminoazetidine, its salts and intermediates of synthesis. (n.d.). Google Patents.

- Solubility Data Resource. (n.d.). TOKU-E.

- CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride. (n.d.). CymitQuimica.

- Stability of three oral liquid drug products repackaged in unit dose containers. (2025). ResearchGate.

- Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.

- Stability of three oral liquid drug products repackaged in unit dose containers. (n.d.). PubMed.

- 3-Methoxyazetidine hydrochloride. (n.d.). PubChem.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 6. This compound | 36476-89-8 [amp.chemicalbook.com]

- 7. toku-e.com [toku-e.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 10. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 11. purechemistry.org [purechemistry.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 15. chemos.de [chemos.de]

- 16. chemicalbook.com [chemicalbook.com]

3-Methanesulfonatoazetidine hydrochloride CAS number 36476-89-8

An In-Depth Technical Guide to 3-Methanesulfonatoazetidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1][2] Its significance stems from a unique combination of physicochemical properties conferred by its inherent ring strain and three-dimensional, sp³-rich character.[1][2] These features often translate into improved pharmacokinetic profiles for drug candidates, enhancing attributes like aqueous solubility, metabolic stability, and conformational rigidity, which can be pivotal for potent and selective receptor binding.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to optimize their therapeutic efficacy.[1]

Within this important class of compounds, This compound (CAS Number: 36476-89-8) stands out as a critical and highly versatile synthetic intermediate. Its value lies in the strategic placement of a methanesulfonate (mesylate) group at the 3-position of the azetidine core. The mesylate is an excellent leaving group, transforming the otherwise unreactive C-3 position into a highly active site for nucleophilic substitution. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, reactivity, and application of this key building block, offering field-proven insights into its use.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This compound is typically a white to off-white solid, and its hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 36476-89-8 | [3][4] |

| Molecular Formula | C₄H₁₀ClNO₃S | [3] |

| Molecular Weight | 187.65 g/mol | [3] |

| Melting Point | 104-106 °C | [4] |

| Appearance | White to off-white solid | [5] |

| SMILES | CS(=O)(OC1CNC1)=O.[H]Cl | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere. Hygroscopic. | [5] |

Safety and Handling: This compound is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [3][6] |

| H315 | Causes skin irritation | [3][6] |

| H319 | Causes serious eye irritation | [3][6] |

| H335 | May cause respiratory irritation | [3][6] |

Precautionary Measures: Standard precautionary statements apply, including the use of personal protective equipment (P280), avoiding breathing dust (P261), and ensuring adequate ventilation. In case of contact, follow standard first-aid procedures.[3]

Synthesis Pathway: From Commodity Chemicals to a High-Value Intermediate

The synthesis of this compound is a multi-step process that begins with readily available precursors and culminates in the activation of the azetidine ring. The causality behind this pathway is clear: to first construct the strained heterocyclic core and then install a functional group that facilitates its subsequent elaboration. The most common route involves the synthesis of the precursor, 3-hydroxyazetidine, followed by mesylation.

Part 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

The construction of the azetidine ring typically starts from epichlorohydrin and an amine bearing a protecting group. Benzylamine or t-butylamine are frequently used for this purpose.[7][8] The protecting group is essential to prevent the secondary amine of the newly formed azetidine from undergoing undesired side reactions.

-

Ring Formation: Epichlorohydrin reacts with a protected amine (e.g., benzylamine) in a two-step sequence involving an initial ring-opening of the epoxide followed by an intramolecular cyclization to form the N-protected 3-hydroxyazetidine.[8]

-

Deprotection: The protecting group is subsequently removed. For an N-benzyl group, this is typically achieved via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) in the presence of hydrochloric acid to directly yield the stable 3-hydroxyazetidine hydrochloride salt.[8][9]

Part 2: Mesylation of 3-Hydroxyazetidine

This is the critical activation step. The hydroxyl group of 3-hydroxyazetidine is a poor leaving group. Converting it to a mesylate transforms it into an excellent leaving group, paving the way for a wide range of nucleophilic substitution reactions.[10]

The reaction involves treating 3-hydroxyazetidine hydrochloride with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine or pyridine. The base plays a dual role: it deprotonates the azetidinium hydrochloride to the free amine and also neutralizes the hydrochloric acid generated during the reaction.[10]

Reactivity and Mechanistic Rationale

The synthetic utility of this compound is entirely dependent on the reactivity of the C-O bond, which has been activated by the strongly electron-withdrawing mesylate group. The sulfur atom in the mesylate group is flanked by three oxygen atoms, which delocalize the negative charge of the resulting methanesulfonate anion, making it a very stable and thus, excellent leaving group.

This electronic setup renders the C-3 position of the azetidine ring highly electrophilic and susceptible to attack by a wide array of nucleophiles via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The choice of nucleophile directly dictates the functionality that will be installed at the 3-position, providing a powerful and modular approach to generating molecular diversity.

This reactivity is the cornerstone of its application in drug discovery, allowing for the systematic exploration of the chemical space around the azetidine core to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Applications in Drug Discovery and Development

The azetidine scaffold is not merely a passive carrier; it actively contributes to the pharmacological profile of a molecule.[1] this compound serves as a key entry point for incorporating this valuable motif and functionalizing it in a controlled manner.

-

Scaffold for SAR Studies: The primary application is in the synthesis of libraries of 3-substituted azetidines. By reacting the mesylate with various amines, thiols, alcohols, and other nucleophiles, medicinal chemists can rapidly generate a diverse set of analogs. This process is fundamental to exploring Structure-Activity Relationships (SAR) to identify compounds with the desired potency, selectivity, and safety profile.[11]

-

Improving Physicochemical Properties: Replacing more traditional, lipophilic rings (like piperidine or pyrrolidine) with a functionalized azetidine can be a strategic move to reduce molecular weight and lipophilicity while increasing aqueous solubility—a common goal in modern drug design to improve oral bioavailability.[1]

-

Bioisosteric Replacement: The 3-substituted azetidine motif can act as a bioisostere for other common chemical groups, providing a novel vector for interacting with biological targets while potentially overcoming challenges like metabolic liabilities or patentability issues associated with existing scaffolds.

-

Access to Novel Chemical Space: As a strained, sp³-rich building block, it provides access to three-dimensional chemical structures that are underrepresented in typical screening libraries, increasing the probability of discovering novel biological activities.[2] Its use has been documented as a key building block in the synthesis of compounds like fluoroquinolone antibiotics.

Experimental Protocol: A Self-Validating System

The following protocol for the mesylation of 3-hydroxyazetidine hydrochloride is presented as a self-validating system, where successful execution and characterization confirm the transformation.

Objective: To synthesize this compound from 3-hydroxyazetidine hydrochloride.

Materials:

-

3-Hydroxyazetidine hydrochloride (1.0 eq)

-

Methanesulfonyl chloride (MsCl, 1.1 - 1.5 eq)

-

Triethylamine (TEA, 2.2 - 3.0 eq) or Pyridine (solvent)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxyazetidine hydrochloride (1.0 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.

-

Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The causality here is twofold: one equivalent deprotonates the azetidinium hydrochloride to the free base, and the second equivalent will neutralize the HCl generated in the next step. Stir for 10-15 minutes.

-

Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours. The progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture will contain the product and triethylamine hydrochloride salt. The salt can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether, ethyl acetate) to afford the final product, this compound, as a solid.

Validation and Characterization:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the mesyl group (a singlet around 3.0-3.3 ppm) and the characteristic protons of the azetidine ring.

-

LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the product (M+H⁺ at m/z 152.0 for the free base) and assess its purity.[3]

-

HPLC: High-Performance Liquid Chromatography is used to determine the final purity of the isolated product with high accuracy.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value is derived from the convergence of the beneficial properties of the azetidine scaffold and the robust, reliable reactivity of the mesylate leaving group. By providing a direct and efficient route to a vast array of 3-substituted azetidines, it empowers medicinal chemists to navigate complex biological landscapes and engineer next-generation therapeutics with improved efficacy and optimized pharmacokinetic profiles. Mastering its synthesis and application is a key competency for any research team dedicated to pushing the boundaries of modern pharmaceutical science.

References

- Cheekatla, S. R. (2026).

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- azetidin-3-yl methanesulfonate hydrochloride (36476-89-8). BLD Pharm.

- 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook.

- The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD..

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- N-(azetidin-3-yl)methanesulfonamide hydrochloride. PubChem.

- 3-Hydroxyazetidine hydrochloride 97 18621-18-6. Sigma-Aldrich.

- azetidin-3-ylmethanol hydrochloride | 928038-44-2. ChemicalBook.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Tosylates And Mesyl

- Azetidin-3-ylmethanol Hydrochloride 928038-44-2. TCI Deutschland GmbH.

- This compound | 36476-89-8. ChemicalBook.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 36476-89-8|azetidin-3-yl methanesulfonate hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound | 36476-89-8 [amp.chemicalbook.com]

- 5. azetidin-3-ylmethanol hydrochloride | 928038-44-2 [chemicalbook.com]

- 6. N-(azetidin-3-yl)methanesulfonamide hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 9. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the Synthesis of 3-Methanesulfonatoazetidine Hydrochloride

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Methanesulfonatoazetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily available precursor, 1-benzhydrylazetidin-3-ol. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for successful execution.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their unique strained ring system imparts conformational rigidity and serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a methanesulfonate (mesylate) group at the 3-position of the azetidine ring provides an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups. This guide details a reliable and scalable synthesis of 3-Methanesulfonatoazetidine as its hydrochloride salt, a stable and readily handled form of this key intermediate.

The synthetic strategy employs a protecting group strategy, utilizing the benzhydryl (diphenylmethyl) group to protect the azetidine nitrogen. This bulky protecting group is stable under the conditions of the first step, the mesylation of the hydroxyl group, and can be efficiently removed in the final step via catalytic transfer hydrogenation.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 1-benzhydrylazetidin-3-ol.

Caption: Overall synthetic route for this compound.

Part 1: Mesylation of 1-Benzhydrylazetidin-3-ol

The first step involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol to a mesylate. This is a standard esterification of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Chemical Transformation

Sources

3-Methanesulfonatoazetidine Hydrochloride: A Technical Guide to a Presumed Covalent Modifier

This guide provides an in-depth technical analysis of 3-Methanesulfonatoazetidine hydrochloride, a heterocyclic compound with potential applications in drug development. For researchers, scientists, and drug development professionals, this document outlines the theoretical mechanism of action, proposes experimental validation protocols, and discusses the broader implications for therapeutic design. Given the absence of extensive published data on this specific molecule, this paper synthesizes established chemical principles to build a robust hypothesis for its biological activity.

Introduction: The Azetidine Scaffold and the Power of a Good Leaving Group

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structural properties, including high ring strain and a rigid, sp³-rich character, offer advantages in drug design by enhancing metabolic stability, solubility, and binding affinity to target proteins.[1][3][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance across various diseases, including oncology and inflammation.[1]

This compound combines this privileged scaffold with a methanesulfonate (mesylate) group. Methanesulfonates are well-established in organic chemistry as excellent leaving groups in nucleophilic substitution reactions due to the ability of the resulting anion to delocalize its negative charge across three oxygen atoms.[5][6][7] The presence of this highly effective leaving group on the strained azetidine ring strongly suggests a mechanism of action centered on covalent modification of biological macromolecules.

This guide will therefore explore the hypothesis that this compound functions as an electrophilic probe, capable of alkylating nucleophilic residues within biological targets.

Proposed Mechanism of Action: Covalent Alkylation via Nucleophilic Attack

The core of our proposed mechanism is an SN2-type reaction wherein the azetidine derivative acts as an alkylating agent. The hydrochloride salt ensures that the azetidine nitrogen is protonated, which may enhance the electrophilicity of the ring carbons.

The key steps are hypothesized as follows:

-

Nucleophilic Attack: Biologically relevant nucleophiles, such as the side chains of cysteine (thiol group), lysine (amino group), histidine (imidazole ring), or serine/threonine/tyrosine (hydroxyl groups) in proteins, or the nitrogen atoms in DNA bases, can attack one of the methylene carbons of the azetidine ring.

-

Ring Opening and Leaving Group Departure: This attack leads to the opening of the strained four-membered ring and the simultaneous displacement of the methanesulfonate group, which is a very stable anion and thus an excellent leaving group.[5][7]

-

Covalent Adduct Formation: The result is the formation of a stable, covalent bond between the biological nucleophile and the azetidine-derived moiety. This irreversible modification of the target molecule is presumed to be the basis of the compound's biological activity.

The high ring strain of the azetidine ring is a critical contributor to this reactivity, providing a thermodynamic driving force for the ring-opening reaction.[4]

Visualizing the Proposed Mechanism and Experimental Workflow

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of covalent modification of a biological target by this compound.

Caption: Experimental workflow for validating the proposed mechanism.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism, a series of experiments targeting different levels of biological complexity are necessary.

In Vitro Reactivity Assessment

Objective: To determine if this compound reacts with a model nucleophile.

Protocol: Glutathione (GSH) Reactivity Assay

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

-

Reaction:

-

In a microcentrifuge tube, combine 100 µL of the GSH solution with 1 µL of the 10 mM compound stock solution (final concentration of the compound: 100 µM).

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Analysis by LC-MS:

-

At each time point, quench the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.

-

Inject an aliquot of the quenched reaction mixture into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Monitor for the depletion of the GSH parent mass and the appearance of a new mass corresponding to the GSH-azetidine adduct.

-

Expected Outcome: A time-dependent decrease in the GSH signal and a corresponding increase in the signal for the covalent adduct would provide strong evidence for the compound's alkylating potential.

Target Identification and Engagement

Objective: To identify the specific protein targets of the compound and confirm covalent binding.

Protocol: Mass Spectrometry-Based Proteomics

-

Cell Lysate Treatment:

-

Prepare a protein lysate from a relevant cell line or tissue.

-

Treat the lysate with this compound at various concentrations and for different incubation times. A vehicle control (DMSO) should be run in parallel.

-

-

Protein Digestion:

-

Following treatment, denature, reduce, and alkylate the proteins in the lysate.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixtures by high-resolution LC-MS/MS.

-

Perform a database search to identify peptides that have been modified by the azetidine moiety. The search parameters should include a variable modification corresponding to the mass of the azetidinyl group on nucleophilic amino acid residues.

-

Expected Outcome: Identification of specific peptides with a mass shift corresponding to the addition of the azetidine derivative will pinpoint the protein targets and the exact sites of covalent modification.

Quantitative Data Summary

The following table outlines the hypothetical data that would be generated from the aforementioned experiments to support the proposed mechanism.

| Experiment | Key Parameter Measured | Expected Result for a Covalent Modifier |

| Glutathione Reactivity Assay | Half-life of GSH in the presence of the compound | Finite and measurable half-life |

| Formation of GSH-adduct | Time-dependent increase in adduct concentration | |

| Enzyme Kinetics Assay | IC | A leftward shift in the IC |

| Reversibility upon dialysis | Lack of recovery of enzyme activity after dialysis | |

| Cellular Washout Assay | Target occupancy after washout | Sustained target occupancy |

Broader Implications and Future Directions

Confirming the mechanism of this compound as a covalent modifier would open several avenues for drug development. Covalent inhibitors can offer enhanced potency, longer duration of action, and can be effective against challenging targets. However, the potential for off-target reactivity and immunogenicity must be carefully evaluated.

Future research should focus on:

-

Target Validation: Confirming that the modification of identified targets leads to the desired pharmacological effect.

-

Selectivity Profiling: Assessing the compound's reactivity against a broad panel of proteins to understand its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity while minimizing off-target effects. The azetidine ring itself can be further functionalized to modulate these properties. [3] In conclusion, this compound represents a promising chemical entity whose properties strongly suggest a mechanism of action based on covalent alkylation. The experimental framework provided in this guide offers a clear path for researchers to validate this hypothesis and unlock the therapeutic potential of this and related compounds.

References

- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Understanding Aze Medications: The Role of Azetidine Derivatives Source: Oreate AI Blog URL

- Title: The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals Source: Benchchem URL

- Title: Azetidines Source: Enamine URL

- Title: Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates Source: NIH URL

- Title: Mesylate Source: Wikipedia URL

- Title: On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems Source: ResearchGate URL

- Title: Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF Source: ResearchGate URL

- Title: Tosylates And Mesylates Source: Master Organic Chemistry URL

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mesylate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectral Analysis of 3-Methanesulfonatoazetidine Hydrochloride

Introduction

3-Methanesulfonatoazetidine hydrochloride is a small heterocyclic compound of interest in synthetic and medicinal chemistry. The azetidine ring is a strained four-membered heterocycle that can serve as a versatile building block, while the methanesulfonate (mesylate) group is an excellent leaving group, making this molecule a valuable intermediate for nucleophilic substitution reactions. The hydrochloride salt form enhances its stability and solubility in polar solvents. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this compound. This guide provides the foundational knowledge to acquire and interpret its spectral data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will be essential for confirming its structure. The protonation of the azetidine nitrogen to form the azetidinium chloride has a significant impact on the chemical shifts of the ring protons and carbons.

Predicted ¹H NMR Spectrum

The protonation of the nitrogen atom will cause a significant downfield shift for all protons on the azetidine ring due to the deshielding effect of the positive charge.[1][2] The spectrum is expected to be recorded in a solvent like DMSO-d₆ or D₂O to ensure solubility of the salt.

-

Azetidinium Protons (C2-H₂, C4-H₂): The four protons on the carbons adjacent to the nitrogen (C2 and C4) are chemically equivalent due to symmetry. They are expected to appear as a triplet downfield, likely in the range of δ 4.0 - 4.5 ppm . The splitting pattern arises from coupling to the two protons on C3.

-

Azetidinium Proton (C3-H): The proton on the carbon bearing the methanesulfonate group will be further deshielded by the electron-withdrawing nature of the sulfonate ester. It is expected to appear as a quintet (or multiplet) in the range of δ 4.8 - 5.3 ppm , coupled to the four protons on C2 and C4.

-

Methanesulfonate Protons (CH₃): The methyl group of the methanesulfonate will appear as a sharp singlet, typically in the range of δ 3.0 - 3.3 ppm .

-

Azetidinium Proton (N-H₂⁺): The two protons on the nitrogen will be exchangeable. In DMSO-d₆, they may appear as a broad singlet, with a chemical shift that can vary depending on concentration and temperature, but is expected to be significantly downfield (δ 9.0 - 11.0 ppm ). In D₂O, this peak will exchange with the solvent and will not be observed.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-H₂, C4-H₂ | 4.0 - 4.5 |

| C3-H | 4.8 - 5.3 |

| -SO₃CH₃ | 3.0 - 3.3 |

| N-H₂⁺ (in DMSO-d₆) | 9.0 - 11.0 |

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the carbons of the azetidinium ring will be shifted downfield compared to a neutral azetidine.

-

Azetidinium Carbons (C2, C4): These equivalent carbons, being adjacent to the positively charged nitrogen, will be significantly deshielded, appearing in the range of δ 50 - 55 ppm .

-

Azetidinium Carbon (C3): This carbon is attached to the highly electronegative oxygen of the methanesulfonate group, leading to a substantial downfield shift, predicted to be in the range of δ 70 - 75 ppm .

-

Methanesulfonate Carbon (CH₃): The methyl carbon of the methanesulfonate group is expected to resonate in the range of δ 35 - 40 ppm .

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C4 | 50 - 55 |

| C3 | 70 - 75 |

| -SO₃CH₃ | 35 - 40 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-100 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the azetidinium ion and the S=O bonds of the methanesulfonate group.

Predicted IR Absorption Bands

-

N-H₂⁺ Stretching: The stretching vibration of the N-H bonds in the secondary ammonium salt will appear as a broad and strong absorption band in the region of 2700-3200 cm⁻¹ . This broadness is characteristic of hydrogen-bonded ammonium salts.

-

C-H Stretching: The C-H stretching vibrations of the azetidine ring and the methyl group will be observed in the 2850-3000 cm⁻¹ region.[3]

-

S=O Asymmetric Stretching: The asymmetric stretch of the S=O bonds in the sulfonate ester is a very strong and characteristic absorption, expected to be in the range of 1340-1370 cm⁻¹ .[4][5][6]

-

S=O Symmetric Stretching: The symmetric S=O stretch will also be a strong band, appearing at a lower frequency, typically between 1150-1180 cm⁻¹ .[4][5][6]

-

S-O Stretching: The S-O single bond stretching will result in strong bands in the 950-1050 cm⁻¹ region.[4][6]

-

N-H Bending: The bending vibration of the N-H bond may be visible around 1500-1600 cm⁻¹ .

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H₂⁺ Stretch | 2700 - 3200 |

| C-H Stretch | 2850 - 3000 |

| S=O Asymmetric Stretch | 1340 - 1370 |

| S=O Symmetric Stretch | 1150 - 1180 |

| S-O Stretch | 950 - 1050 |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the preferred method for solid samples as it requires minimal preparation.

-

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental formula of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Predicted Mass Spectrum

The compound will be analyzed as the cation, 3-methanesulfonatoazetidinium. The hydrochloride is a counter-ion and will not be part of the primary observed species in positive ion mode.

-

Molecular Ion: The molecular formula of the free base (3-methanesulfonatoazetidine) is C₄H₉NO₃S, with a monoisotopic mass of approximately 151.03 Da. In positive ion ESI-MS, the protonated molecule, [M+H]⁺, where M is the free base, would be observed. This corresponds to the azetidinium cation.

-

Predicted [M+H]⁺: m/z ≈ 152.04

-

-

Fragmentation Patterns: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) can provide structural information through fragmentation.

-

Loss of Methanesulfonic Acid: A likely fragmentation pathway would be the loss of methanesulfonic acid (CH₄SO₃, mass ≈ 96.00 Da), which is a stable neutral loss. This would result in an aziridinium-like fragment.

-

Fragment: [M+H - CH₄SO₃]⁺ = C₃H₆N⁺, m/z ≈ 56.05

-

-

Cleavage of the Azetidine Ring: The strained four-membered ring can undergo ring-opening fragmentation.[7]

-

Methanesulfonate Fragments: Fragmentation of the methanesulfonate group itself could lead to ions such as [CH₃SO₂]⁺ at m/z ≈ 79.98.

-

| Predicted MS Data (Positive ESI) | |

| Ion | Predicted m/z |

| [C₄H₁₀NO₃S]⁺ | 152.04 |

| [C₃H₆N]⁺ | 56.05 |

| [CH₃SO₂]⁺ | 79.98 |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition (Full Scan):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Acquisition (Tandem MS/MS):

-

If fragmentation data is desired, perform a product ion scan by selecting the predicted [M+H]⁺ ion (m/z 152.04) as the precursor ion.

-

Apply collision-induced dissociation (CID) energy to fragment the precursor ion and acquire the spectrum of the resulting product ions.

-

-

Data Processing: The instrument software will process the raw data to generate the mass spectrum. For high-resolution data, the elemental composition of the observed ions can be calculated to confirm their identity.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectral analysis of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. By following the detailed experimental protocols, researchers and scientists can confidently acquire and interpret the spectral data to verify the structure and purity of this important chemical intermediate. The combination of these three spectroscopic techniques provides a self-validating system for the unambiguous characterization of the target molecule.

References

- L. M. Jackman and S. Sternhell, Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry, 2nd ed. Pergamon Press, 1969.

- D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate. (n.d.). IR spectrum of epoxidized methyl ester sulfonate. Retrieved from [Link][4]

-

Parker, S. F., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2118), 20170147. Available at: [Link][5]

-

Pellacani, L., et al. (2020). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Molecules, 25(21), 5128. Available at: [Link][1]

-

National Institute of Standards and Technology. (n.d.). Azetidine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link][8]

-

Atla, K., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(32), 20868–20875. Available at: [Link][2]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][9]

-

University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2020). Hydrocarbons. Retrieved from [Link][3]

Sources

- 1. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 7. Azetidine [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-Methanesulfonatoazetidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methanesulfonatoazetidine Hydrochloride, a compound of interest in contemporary drug discovery and medicinal chemistry. Given the limited direct experimental data in public literature, this document synthesizes information from structural analogs, fundamental chemical principles, and established pharmaceutical testing protocols to build a robust predictive solubility profile. We delve into the theoretical underpinnings of its solubility, present a qualitative and predicted quantitative framework for its behavior in various common laboratory solvents, and provide detailed, field-proven experimental protocols for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this molecule's dissolution properties to advance their research and development efforts.

Introduction: The Scientific Context of this compound

This compound is a bifunctional organic salt. Its structure is characterized by a strained four-membered azetidine ring, a hydrochloride salt for improved stability and aqueous solubility, and a methanesulfonate (mesylate) ester. The azetidine motif is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1][2] The hydrochloride salt form enhances the polarity and crystallinity of the parent molecule, which is a common strategy in pharmaceutical development to improve handling and bioavailability.[3]

Understanding the solubility of this compound is critical for its application. Solubility dictates the choice of solvents for chemical synthesis, purification, and formulation, and is a key determinant of a drug candidate's behavior in biological systems.[4][5][6] Poor solubility can create significant obstacles, leading to unreliable results in bioassays, poor bioavailability, and challenges in developing viable dosage forms.[4][5] This guide aims to provide the necessary theoretical and practical framework for navigating these challenges.

Theoretical Framework: Predicting Solubility

The solubility of this compound is governed by the interplay of its structural features with the physicochemical properties of the solvent. As an ionic salt, its dissolution is primarily driven by strong ion-dipole interactions with polar solvents.

-

Solute Characteristics : The molecule possesses a permanent positive charge on the protonated azetidine nitrogen and a corresponding chloride anion. The methanesulfonate group is also highly polar. This ionic nature strongly suggests high affinity for polar solvents.

-

Solvent Properties :

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents are excellent candidates for dissolving the compound. Their ability to form strong hydrogen bonds and their high dielectric constants effectively solvate both the cation and the anion, overcoming the crystal lattice energy of the solid salt. Azetidine itself is miscible with water[1], and methanesulfonate salts are known for their high solubility in water and alcohols.[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have large dipole moments and can effectively solvate the cation. While they are less effective at solvating anions compared to protic solvents, high solubility is still anticipated in highly polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the "like dissolves like" principle, the highly polar, ionic nature of this compound makes it energetically unfavorable to dissolve in nonpolar solvents. The weak van der Waals forces offered by these solvents cannot overcome the strong ionic bonds of the salt's crystal lattice. Solubility is expected to be negligible.

-

The dissolution process can be visualized as the disruption of the ionic lattice by solvent molecules, which then form solvation shells around the individual ions.

Caption: Dissolution of an ionic salt in a polar solvent.

Quantitative Solubility Profile

While specific experimental data for this compound is not publicly available, a predictive profile can be established based on the behavior of analogous compounds.[3][7][9][10] The following table summarizes the expected solubility at ambient temperature (20-25°C).

| Solvent Class | Solvent | Predicted Solubility Category | Predicted Range (mg/mL) | Rationale |

| Polar Protic | Water | Very Soluble | >100 | Strong hydrogen bonding and high polarity favor dissolution of both the HCl salt and mesylate ester. |

| Methanol (MeOH) | Freely Soluble | 50 - 100 | High polarity and H-bonding capacity.[7][10] | |

| Ethanol (EtOH) | Soluble | 10 - 50 | Lower polarity than methanol may slightly reduce solubility.[10] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Freely Soluble | >100 | Highly effective at solvating cations; a common solvent for difficult-to-dissolve compounds.[4] |

| Acetonitrile (ACN) | Sparingly Soluble | 1 - 10 | Moderate polarity may limit its capacity compared to DMSO or water. | |

| Less Polar | Dichloromethane (DCM) | Slightly Soluble | < 1 | Limited ability to solvate ionic species. |

| Tetrahydrofuran (THF) | Very Slightly Soluble | < 0.1 | Primarily nonpolar character with some polar contribution. | |

| Nonpolar | Toluene | Insoluble | < 0.01 | Lacks the necessary polarity for effective solvation. |

| Hexane | Insoluble | < 0.01 | Entirely nonpolar; no significant interaction with the ionic solute. |

Note: These values are predictive and serve as a guideline. For precise applications, experimental verification is mandatory.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[11][12] This protocol is robust, reliable, and recommended by regulatory agencies like the FDA.[12][13] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.[11][14]

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The suspension is then filtered, and the concentration of the compound in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV).

Materials & Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Syringes

-

HPLC system with UV detector (or other validated quantification method)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation : Add an excess of this compound to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is crucial; typically, 2-5 mg of solid per 1 mL of solvent is a good starting point.[12]

-

Solvent Addition : Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient duration. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is reached.[15][16]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe.

-

Filtration : Attach a 0.22 µm syringe filter to the syringe and discard the first ~0.2 mL of filtrate to saturate the filter membrane and avoid adsorption effects. Collect the remaining clear filtrate into a clean analysis vial.

-

Quantification :

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Dilute the filtrate sample as necessary to fall within the linear range of the calibration curve.

-

Analyze the standards and the sample filtrate by HPLC-UV to determine the concentration.

-

-

Calculation : The determined concentration of the filtrate represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the result in mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Practical Implications in Drug Development

-

Synthesis & Purification : The high predicted solubility in polar protic solvents like methanol and water suggests these are excellent choices for reaction media and for purification techniques like recrystallization.[11] Conversely, its insolubility in nonpolar solvents like hexane makes them ideal anti-solvents for inducing precipitation.

-

Bioassay Design : Low aqueous solubility can lead to compound precipitation in in-vitro assays, causing inaccurate results.[5] The predicted high aqueous solubility of this compound suggests that it is well-suited for direct use in aqueous buffer systems for biological screening.[6][17]

-

Pre-formulation : For early-stage animal studies, the ability to create a simple aqueous solution is a significant advantage. The data suggests that formulating this compound in a simple saline or buffered solution for intravenous or oral dosing should be straightforward.

Conclusion

This compound is predicted to be a highly polar salt with excellent solubility in polar protic solvents like water and methanol, and good solubility in polar aprotic solvents like DMSO. Its solubility is expected to be poor to negligible in nonpolar organic solvents. This profile is advantageous for both chemical manipulation and early-stage pharmaceutical development. While this guide provides a robust, theoretically grounded framework, it is imperative that these predictions are confirmed through rigorous experimental validation using standardized protocols such as the shake-flask method detailed herein.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Sodium methanesulfonate, 98%. Retrieved from [Link]

-

Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methyl methanesulfonate. Retrieved from [Link]

-

Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physicochemical property profiles of development and marketed oral drugs. Journal of medicinal chemistry, 46(8), 1250–1256. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Laaksonen, A., et al. (2021). Phase equilibria and thermodynamic properties of the nickel(ii) methanesulfonate–methanesulfonic acid–water system. Physical Chemistry Chemical Physics, 23(1), 143-152. Retrieved from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. Retrieved from [Link]

-

Saleemi, A. N., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(4), 1862-1870. Retrieved from [Link]

-

ACS Publications. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2018). Does salt affect the solubility of organic solvents in water? Retrieved from [Link]

-

Soares, L. C., et al. (2007). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 52(6), 2075-2079. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. Retrieved from [Link]

-

Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

Sources

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Sodium methanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. seniorchem.com [seniorchem.com]

- 11. scispace.com [scispace.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. fda.gov [fda.gov]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. who.int [who.int]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Strategic Application of 3-Methanesulfonatoazetidine Hydrochloride in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in modern drug discovery.[1] Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, enabling novel interactions with biological targets.[1] The incorporation of the azetidine scaffold can lead to significant improvements in metabolic stability, solubility, and receptor selectivity, making it a highly sought-after building block in the synthesis of new chemical entities.[1][2] Several FDA-approved drugs, such as baricitinib, cobimetinib, and delafloxacin, feature the azetidine core, underscoring its importance in contemporary pharmaceutical development.[1][3]

This technical guide focuses on a particularly valuable and reactive intermediate: 3-Methanesulfonatoazetidine hydrochloride (also known as azetidin-3-yl methanesulfonate hydrochloride). This compound serves as a powerful electrophilic building block for the introduction of the azetidine-3-yl moiety into a target molecule through nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This guide will provide an in-depth exploration of its synthesis, chemical properties, reactivity, and strategic applications in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and safety considerations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and for process optimization.

| Property | Value | Reference |

| CAS Number | 36476-89-8 | [3] |

| Molecular Formula | C₄H₁₀ClNO₃S | [3] |

| Molecular Weight | 187.65 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 104-106 °C | |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. |

Characterization Data:

The structural integrity of this compound is confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The proton NMR spectrum would be expected to show characteristic signals for the azetidine ring protons and the methyl protons of the mesylate group.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching) and the N-H bond of the azetidinium hydrochloride.[4]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence starting from readily available precursors. The key is the initial formation of 3-hydroxyazetidine hydrochloride, followed by its conversion to the desired mesylate.

Part 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

Several synthetic routes to 3-hydroxyazetidine hydrochloride have been reported, often starting from epichlorohydrin and an amine with a protective group.[2][5] A common strategy involves the reaction of epichlorohydrin with a bulky amine like tert-butylamine or benzylamine, followed by cyclization and deprotection.[2][5]

Illustrative Synthetic Workflow for 3-Hydroxyazetidine Hydrochloride:

Detailed Experimental Protocol for 3-Methanesulfonatoazetidine (N-protected example):

This protocol is adapted from a patented procedure for an N-protected analogue and illustrates the general principles. [6]

-

Reaction Setup: A solution of N-tert-butyl-3-hydroxyazetidine and a suitable organic base (e.g., triethylamine or diisopropylethylamine) in a dry, aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -40 °C) under an inert atmosphere (e.g., nitrogen). [6]2. Addition of Mesyl Chloride: Methanesulfonyl chloride is added dropwise to the cooled solution, maintaining the low temperature. [6]The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude mesylate. [6] Critical Consideration: Instability of the Mesylate

It is crucial to note that 3-methanesulfonatoazetidine derivatives can be unstable. [6]It is often recommended to use the mesylate immediately in the subsequent reaction step without prolonged storage to avoid decomposition and the formation of side products. [6]

Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound lies in its role as a potent electrophile. The mesylate group is an excellent leaving group, making the C-3 position of the azetidine ring susceptible to nucleophilic attack. This allows for the facile introduction of the azetidine-3-yl moiety into a variety of molecules.

General Reaction Scheme: Nucleophilic Substitution

This reactivity is harnessed in the synthesis of numerous pharmaceutical agents. The azetidine ring is often incorporated to modulate the physicochemical properties of the parent molecule, leading to improved drug-like characteristics.

Case Study: Synthesis of Fluoroquinolone Antibiotics

One of the notable applications of 3-substituted azetidines is in the development of advanced fluoroquinolone antibiotics. [7]The azetidinyl group at the C-7 position of the quinolone core can enhance antibacterial activity and improve the safety profile. Delafloxacin is a prime example of a fluoroquinolone antibiotic that incorporates a substituted azetidine moiety.

While the direct use of this compound in the synthesis of Delafloxacin is not explicitly detailed in readily available literature, the general synthetic strategies for such compounds often involve the reaction of a 3-aminoazetidine derivative with the fluoroquinolone core. This compound serves as a key precursor to these 3-aminoazetidine building blocks. For instance, reaction with an appropriate amine nucleophile would yield the desired 3-aminoazetidine derivative.

Stability and Storage

As previously mentioned, sulfonate esters, including this compound, can exhibit limited stability. [6]

-